molecular formula C14H14N2O3 B12042956 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide CAS No. 376381-96-3

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid methylamide

Cat. No.: B12042956
CAS No.: 376381-96-3
M. Wt: 258.27 g/mol
InChI Key: MEKHLDSDOLTVFE-UHFFFAOYSA-N
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Description

7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinoline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with methylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Optimal conditions include the use of an appropriate solvent, such as ethanol, and maintaining the reaction temperature around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative with additional hydroxyl groups, while reduction may produce a dihydroquinoline derivative .

Scientific Research Applications

7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as altering cellular signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-5-oxo-N-(3-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • 7-hydroxy-5-oxo-N-(4-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • 7-hydroxy-5-oxo-N-(5-methyl-2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Uniqueness

What sets 7-hydroxy-N-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide apart from similar compounds is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

376381-96-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-hydroxy-N-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-15-13(18)10-12(17)9-6-2-4-8-5-3-7-16(11(8)9)14(10)19/h2,4,6,17H,3,5,7H2,1H3,(H,15,18)

InChI Key

MEKHLDSDOLTVFE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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